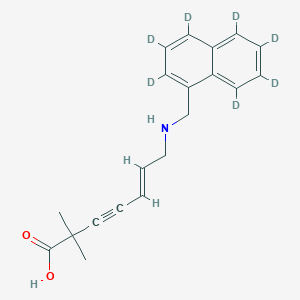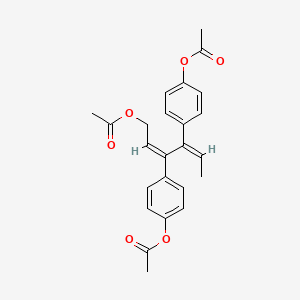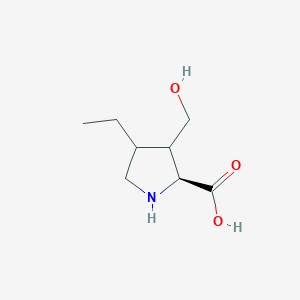
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethyl group at the 4th position and a hydroxymethyl group at the 3rd position of the proline ring. It is a versatile compound with significant applications in various fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- can be achieved through several synthetic routes. One common method involves the alkylation of proline derivatives with ethyl halides under basic conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-, such as carboxylic acids, alcohols, and substituted proline derivatives .
科学的研究の応用
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials
作用機序
The mechanism of action of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ethyl group can affect the compound’s hydrophobic interactions, impacting its overall biological activity .
類似化合物との比較
Similar Compounds
Proline: The parent compound, which lacks the ethyl and hydroxymethyl groups.
Methanoprolines: Analogues of proline with a bridged methylene group.
Substituted Prolines: Compounds with various substituents at different positions on the proline ring.
Uniqueness
PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other proline derivatives .
特性
CAS番号 |
102686-07-7 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.2096 |
同義語 |
Proline, 4-ethyl-3-(hydroxymethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


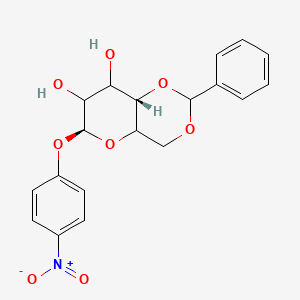
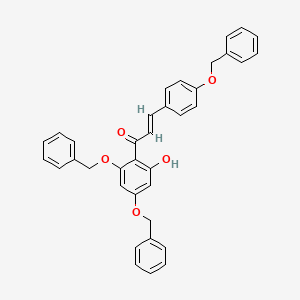
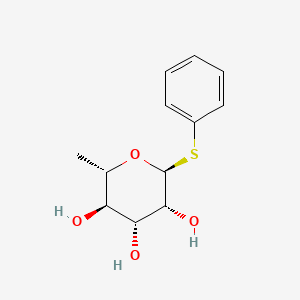
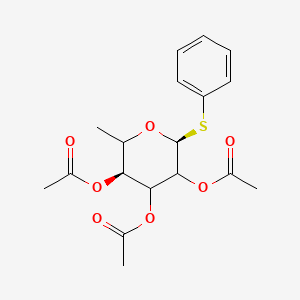


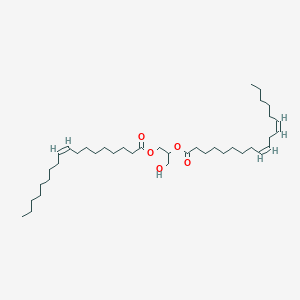
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
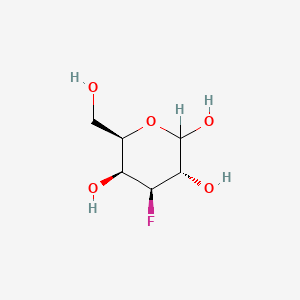
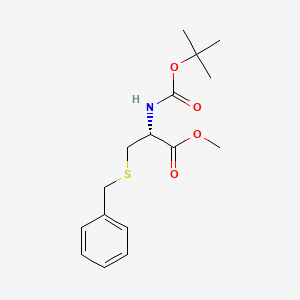
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
